molecular formula C20H19F2N5O2 B2425670 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396876-68-8

1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2425670
CAS No.: 1396876-68-8
M. Wt: 399.402
InChI Key: JQCOGZKBWHWKPK-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a difluorophenyl group, a pyridinyl group, and an oxadiazolyl group, all connected through a cyclohexylurea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydrazine hydrate under acidic conditions to form the oxadiazole ring.

    Cyclohexylurea formation: The cyclohexylamine is reacted with an isocyanate to form the cyclohexylurea moiety.

    Coupling reactions: The difluorophenyl and pyridinyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound may be used in the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    1-(2,4-Difluorophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea: can be compared with other urea derivatives that have similar structural features, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N5O2/c21-14-6-7-16(15(22)11-14)24-19(28)26-20(8-2-1-3-9-20)18-25-17(27-29-18)13-5-4-10-23-12-13/h4-7,10-12H,1-3,8-9H2,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCOGZKBWHWKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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